Naphthalene-13C6 CAS number and molecular formula.
Naphthalene-13C6 CAS number and molecular formula.
Technical Whitepaper: Naphthalene-13C6 in Quantitative PAH Analysis
Part 1: Executive Summary & Core Identity
Naphthalene-13C6 is a high-precision stable isotope-labeled internal standard (SIL-IS) utilized in the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs). Unlike its deuterated counterpart (Naphthalene-d8), Naphthalene-13C6 offers superior chemical stability and chromatographic co-elution with the native analyte, eliminating the "deuterium isotope effect" (retention time shift) that can compromise integration accuracy in complex matrices.
This guide details the physicochemical properties, mechanism of action in Isotope Dilution Mass Spectrometry (IDMS), and validated workflows for its application in environmental and pharmaceutical toxicology.
Table 1: Physicochemical Identity
| Property | Specification |
| Chemical Name | Naphthalene-1,2,3,4,9,10-13C6 (Hexa-13C-labeled Naphthalene) |
| Common Name | Naphthalene-13C6 |
| CAS Number | 287399-34-2 (Specific to 1,2,3,4,9,10-13C6 isomer) |
| Molecular Formula | |
| Molecular Weight | 134.13 g/mol (vs. 128.17 g/mol for native) |
| Mass Shift | +6 Da (M+6) |
| Isotopic Purity | Typically |
| Appearance | White crystalline solid |
| Solubility | Soluble in Dichloromethane, Methanol, Benzene |
Part 2: Mechanism of Action & Technical Superiority
The Isotope Dilution Principle (IDMS)
In quantitative mass spectrometry, Naphthalene-13C6 functions as a surrogate standard. It is spiked into the sample prior to extraction. Because it possesses identical chemical properties to native naphthalene but a distinct mass signature (
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Extraction Efficiency: Any loss of native naphthalene during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is mirrored by the loss of the 13C6 standard.
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Matrix Effects: Ion suppression or enhancement in the MS source affects both isotopes equally.
13C vs. Deuterium (d8): The "Blue Shift" Problem
Deuterated standards (Naphthalene-d8) are cheaper but suffer from the Chromatographic Isotope Effect . Deuterium is smaller and has a lower vibrational volume than Hydrogen, reducing the molecule's lipophilicity slightly.
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Result: Naphthalene-d8 elutes earlier than native naphthalene (Blue Shift).
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Consequence: In complex chromatograms (e.g., crude oil), the d8 peak may shift into an interference zone, while the native peak remains in a clean zone (or vice versa), invalidating the ratio.
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The 13C Advantage: Carbon-13 increases mass without significantly altering the vibrational volume or polarity. Naphthalene-13C6 co-elutes perfectly with native naphthalene , ensuring they experience the exact same matrix environment at the exact same moment.
Part 3: Experimental Workflow & Visualization
Analytical Workflow Diagram
The following diagram illustrates the critical path for using Naphthalene-13C6 in a GC-MS/MS workflow, highlighting the self-validating loop of the IDMS method.
Caption: Figure 1. Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing Naphthalene-13C6 for error correction in extraction and ionization.
Part 4: Validated Experimental Protocol
Method: GC-MS (SIM Mode) for Environmental Analysis.
Reference Standard: Naphthalene-13C6 (100
Step 1: Sample Preparation
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Aliquot: Transfer 1.0 g of sample (soil/sediment) or 1.0 mL (liquid) to a centrifuge tube.
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Spiking: Add 10
L of Naphthalene-13C6 solution (final conc. 1000 ng/mL relative to sample). -
Equilibration: Vortex for 30 seconds and allow to stand for 15 minutes. Crucial: This allows the 13C6 to bind to the matrix similarly to the native analyte.
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Extraction: Add 5 mL Dichloromethane (DCM). Sonicate for 20 minutes.
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Cleanup: Pass supernatant through a silica gel SPE cartridge if high organic content is present.
Step 2: GC-MS Configuration
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Column: DB-5MS or equivalent (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
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Inlet: Splitless mode, 280°C.
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Temp Program: 40°C (1 min)
10°C/min 300°C.
Step 3: Mass Spectrometry Parameters (SIM)
To achieve high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode.
| Analyte | Target Ion ( | Qualifier Ion 1 ( | Qualifier Ion 2 ( | Dwell Time |
| Naphthalene (Native) | 128.1 | 127.1 | 102.1 | 50 ms |
| Naphthalene-13C6 (IS) | 134.1 | 133.1 | 108.1 | 50 ms |
Note: The +6 Da shift provides a clean mass channel free from native naphthalene interference.
Part 5: Synthesis Pathway (Conceptual)
The synthesis of Naphthalene-13C6 (specifically the 1,2,3,4,9,10-13C6 isomer) typically involves the cyclization of
Caption: Figure 2. Conceptual synthesis route for Naphthalene-13C6 via Friedel-Crafts acylation of 13C6-Benzene followed by cyclization and aromatization.
References
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Sigma-Aldrich. (2023). Naphthalene-1,2,3,4,9,10-13C6 Product Specification (CAS 287399-34-2). Merck KGaA.
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National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Naphthalene Ionization Data. U.S. Department of Commerce.
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Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds.[1]
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Wellington Laboratories. (2023). Catalogue of Stable Isotope Standards: Native and Mass-Labelled PAHs.
